1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
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Overview
Description
1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features two distinct aromatic substituents: a 4-ethylphenyl group and a 3-nitrophenyl group, each attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 4-fluoronitrobenzene under basic conditions . The reaction typically proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the fluoroaromatic compound, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and halogens. Major products formed from these reactions include amino derivatives, sulfonated compounds, and halogenated derivatives .
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperazine derivatives are explored for their potential use in treating various medical conditions, such as allergies, asthma, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as histamine H1 receptor antagonists, which can help alleviate allergic reactions by blocking the action of histamine. Additionally, they may interact with other receptors and enzymes, modulating various biological processes .
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-methyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but with a methyl group instead of an ethyl group on the aromatic ring.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds contain a pyrazole ring instead of a piperazine ring and are known for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O2/c1-2-17-6-8-18(9-7-17)15-21-10-12-22(13-11-21)16-19-4-3-5-20(14-19)23(24)25/h3-9,14H,2,10-13,15-16H2,1H3 |
InChI Key |
LYTSMILCFSSBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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